![molecular formula C24H19F2N3O2S B2723297 1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688356-08-3](/img/structure/B2723297.png)
1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones are a class of organic compounds that include a benzene ring fused with a 2-pyrimidinone ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities . Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .
Synthesis Analysis
Quinazolinones are typically synthesized by the reaction of anthranilic acid with formamide at high temperatures . This is known as the Niementowski quinazolinone synthesis . Other methods of synthesis involve the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone ring . The specific structure of “1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone” would include additional functional groups attached to this basic scaffold.Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
- These compounds demonstrated robust inhibition against the wild-type EGFR enzyme and showed promise as potential anticancer agents .
- Notably, these methods have been employed in the synthesis of drugs targeting the central nervous system, including methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone .
- Difluoroanilinoquinazolinone derivatives serve as promising scaffolds for various materials science applications:
Antimicrobial Activity
EGFR (Epidermal Growth Factor Receptor) Inhibition
Central Nervous System (CNS) Drug Development
Materials Science Applications
Mechanism of Action
Future Directions
Quinazolinones continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for quinazolinones, discovering new biological activities of these compounds, and optimizing their properties for use as pharmaceutical drugs .
properties
IUPAC Name |
1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXSRGFXUKKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.